molecular formula C13H16O3 B3162572 3-(6-Methoxy-indan-5-yl)-propionic acid CAS No. 879044-92-5

3-(6-Methoxy-indan-5-yl)-propionic acid

Cat. No.: B3162572
CAS No.: 879044-92-5
M. Wt: 220.26 g/mol
InChI Key: AXZXSKOCTDWZSX-UHFFFAOYSA-N
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Description

3-(6-Methoxy-indan-5-yl)-propionic acid is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a methoxy group attached to the indane ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-indan-5-yl)-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxyindane.

    Functionalization: The indane ring is functionalized to introduce the propionic acid side chain. This can be achieved through various methods, such as Friedel-Crafts acylation followed by reduction and carboxylation.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

    Catalysts: Using efficient catalysts to increase yield and reduce reaction time.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.

    Automation: Implementing automated processes for consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-indan-5-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(6-Hydroxy-indan-5-yl)-propionic acid.

    Reduction: Formation of 3-(6-Methoxy-indan-5-yl)-propanol.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Potential therapeutic applications, including drug development for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-indan-5-yl)-propionic acid would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The methoxy group and propionic acid side chain can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Hydroxy-indan-5-yl)-propionic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(6-Methoxy-indan-5-yl)-acetic acid: Similar structure but with an acetic acid side chain instead of propionic acid.

Uniqueness

3-(6-Methoxy-indan-5-yl)-propionic acid is unique due to the presence of both a methoxy group and a propionic acid side chain, which can influence its chemical reactivity and biological activity differently compared to its analogs.

Properties

IUPAC Name

3-(6-methoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-12-8-10-4-2-3-9(10)7-11(12)5-6-13(14)15/h7-8H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZXSKOCTDWZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC2=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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